molecular formula C8H13N3S B3097447 4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine CAS No. 1310684-96-8

4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine

Cat. No. B3097447
CAS RN: 1310684-96-8
M. Wt: 183.28 g/mol
InChI Key: YHFNQXNTOSFOAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been reported in various studies . For instance, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . Another study reported the synthesis of a series of 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine” is represented by the molecular formula C8H13N3S . The molecular weight of this compound is 183.27 .

Scientific Research Applications

DNA Interaction and Fluorescent Staining

Hoechst 33258, a related compound, demonstrates the utility of piperidine derivatives in binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This characteristic underpins its use in fluorescent DNA staining for cellular and chromosomal analysis, highlighting potential applications in genetics and cell biology research (Issar & Kakkar, 2013).

Antimicrobial and Antitumor Activities

Thiadiazole derivatives, sharing a structural motif with the query compound, have been reported for their antimicrobial and antitumor activities. These compounds have been synthesized and found effective against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This indicates the potential of thiadiazole-containing compounds in the development of new antimicrobial agents, addressing the challenge of antibiotic resistance (Tiwary et al., 2016).

Pharmacological Potential of Heterocyclic Systems

The pharmacological potential of heterocyclic systems based on 1,3,4-thiadiazole and related compounds has been extensively reviewed. These systems are identified as crucial for expressing pharmacological activity, confirming their importance in medicinal chemistry. The versatility in chemical modification of these heterocycles allows for the development of compounds with diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and analgesic activities (Lelyukh, 2019).

Cytochrome P450 Isoform Inhibition

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, while not directly related to the specific compound, highlights the broader application of piperidine derivatives in understanding drug-drug interactions and metabolism. These studies are crucial for the development of safer pharmaceuticals by predicting potential interactions and optimizing drug efficacy (Khojasteh et al., 2011).

properties

IUPAC Name

5-methyl-3-piperidin-4-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFNQXNTOSFOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NS1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696911
Record name 4-(5-Methyl-1,2,4-thiadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine

CAS RN

1310684-96-8
Record name 4-(5-Methyl-1,2,4-thiadiazol-3-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310684-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methyl-1,2,4-thiadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Methyl-1,2,4-thiadiazol-3-YL)piperidine
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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